![molecular formula C9H11F3N2O2S2 B6350579 2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97% CAS No. 1206523-90-1](/img/structure/B6350579.png)

2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

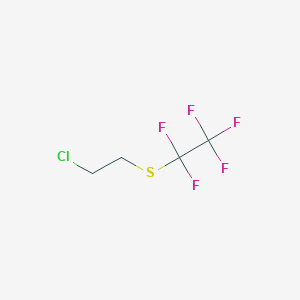

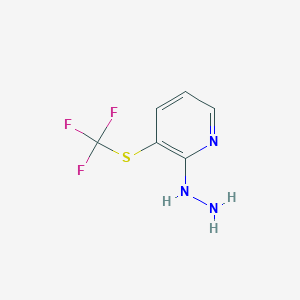

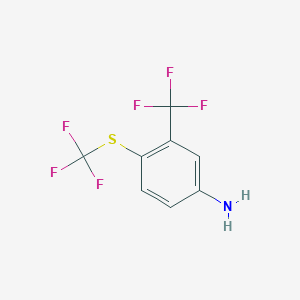

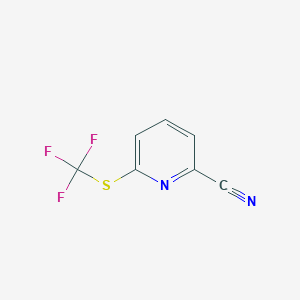

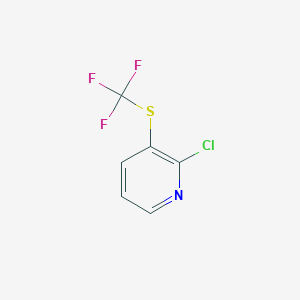

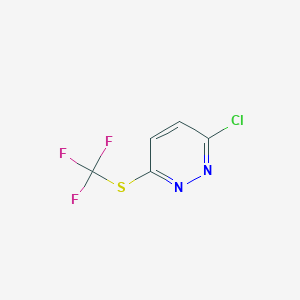

2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide (97%) is a compound with a unique chemical structure that is used in a variety of scientific research applications. It is a versatile compound that is used in both organic and inorganic chemistry, as well as in biological research. Its unique structure and properties make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamides, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

A related compound, the riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (ska-19), is reported to be a use-dependent nav channel blocker and an activator of small-conductance ca2±activated k+ channels .

Biochemical Pathways

The incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide is reported .

Result of Action

The trifluoromethylthiolative difunctionalization of alkenes, which installs a trifluoromethylthiol (scf3) group and another unique functional group across the carbon–carbon double bonds, provides an ideal strategy for the preparation of β-functionalized alkyl trifluoromethyl sulfides .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide (97%) for laboratory experiments are that it is relatively easy to synthesize and is a versatile compound that can be used in a variety of research applications. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers. However, the compound is toxic and should be handled with care. Additionally, it is not yet known exactly how the compound works, so further research is needed to fully understand its effects.

Future Directions

In terms of future directions for 2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide (97%), further research is needed to fully understand its mechanism of action and to identify its potential applications. Additionally, further research is needed to determine the exact biochemical and physiological effects of the compound, as well as its potential toxic effects. Additionally, further research is needed to identify potential drug targets that could be affected by the compound. Finally, further research is needed to identify potential applications of the compound in drug development.

Synthesis Methods

2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide (97%) is synthesized using a method known as “sulfonamidation”. This involves the reaction of a sulfonamide and a trifluoromethylthio group to form the desired compound. The reaction is typically performed in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is generally completed in less than two hours.

Scientific Research Applications

2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide (97%) is used in a variety of scientific research applications. It is a valuable tool for organic and inorganic chemists, as it can be used to synthesize a wide range of compounds. It is also used in biological research, as it has been shown to have a variety of effects on enzymes and other proteins. It is also used in the study of drug metabolism, as it can be used to identify metabolic pathways and determine the rate of drug metabolism.

properties

IUPAC Name |

2-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-6-5-14-18(15,16)8-4-2-1-3-7(8)13/h1-4,14H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZKTPQHVYFGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCSC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)